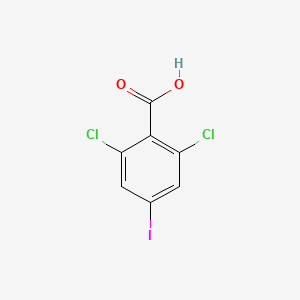








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([I:12])[CH:9]=[C:8]([Cl:13])[C:3]=1[C:4]([O:6]C)=[O:5].[I-].[Li+]>N1C=CC=CC=1.O>[Cl:1][C:2]1[CH:11]=[C:10]([I:12])[CH:9]=[C:8]([Cl:13])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
|


|
Name
|
|
|
Quantity
|
46 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC(=C1)I)Cl
|
|
Name
|
|
|
Quantity
|
1380 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
37.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Li+]
|
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 2N HCl (500 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×1 L)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in N-methyl morpholine (5 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated again
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 2N HCl (100 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=C1)I)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 39 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |